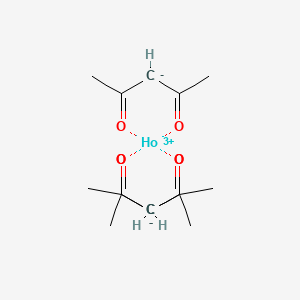
Holmium(3+);pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Holmium(III) 2,4-pentanedionate, also known as holmium(III) acetylacetonate, is a coordination compound with the chemical formula C15H21HoO6. It is a yellow powder that is used in various chemical syntheses and research applications. The compound consists of a holmium ion coordinated to three acetylacetonate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
Holmium(III) 2,4-pentanedionate can be synthesized by reacting holmium oxide (Ho2O3) with acetylacetone (2,4-pentanedione) in the presence of a suitable solvent, such as ethanol or methanol. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the coordination complex. The general reaction is as follows:
Ho2O3+6C5H8O2→2Ho(C5H7O2)3+3H2O
Industrial Production Methods
Industrial production of holmium(III) 2,4-pentanedionate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Holmium(III) 2,4-pentanedionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species using suitable reducing agents.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines, amines, or other chelating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield holmium(IV) species, while reduction may produce holmium(II) species. Substitution reactions result in new coordination complexes with different ligands.
Scientific Research Applications
Holmium(III) 2,4-pentanedionate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other holmium compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as luminescent materials and magnetic materials.
Mechanism of Action
The mechanism of action of holmium(III) 2,4-pentanedionate involves its ability to coordinate with various ligands and participate in redox reactions. The holmium ion can interact with molecular targets through coordination bonds, influencing the reactivity and properties of the compound. The pathways involved depend on the specific application and the nature of the interacting species.
Comparison with Similar Compounds
Holmium(III) 2,4-pentanedionate can be compared with other similar compounds, such as:
- Lanthanum(III) 2,4-pentanedionate
- Cerium(III) 2,4-pentanedionate
- Gadolinium(III) 2,4-pentanedionate
Uniqueness
Holmium(III) 2,4-pentanedionate is unique due to its specific coordination environment and the properties imparted by the holmium ion. It exhibits distinct magnetic and luminescent properties compared to other lanthanide acetylacetonates, making it valuable for specialized applications in materials science and research.
Properties
Molecular Formula |
C15H21HoO6 |
|---|---|
Molecular Weight |
462.25 g/mol |
IUPAC Name |
holmium(3+);pentane-2,4-dione |
InChI |
InChI=1S/3C5H7O2.Ho/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |
InChI Key |
UEKRGRZSLATUQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Ho+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12321503.png)
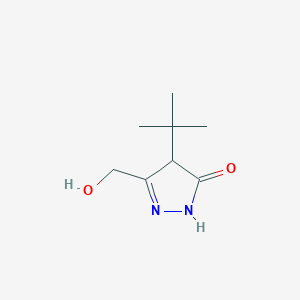
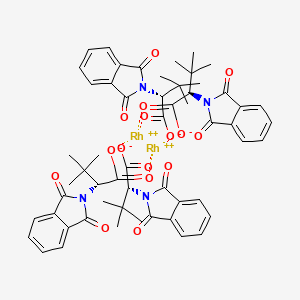
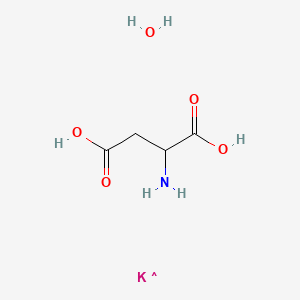
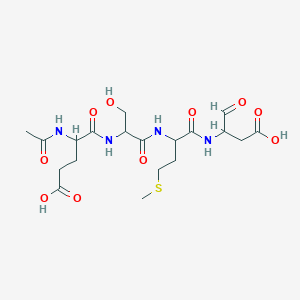
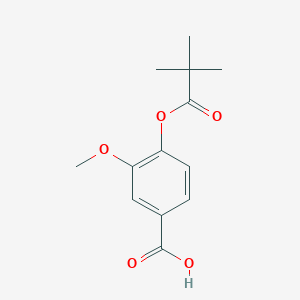

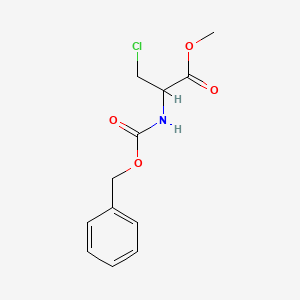
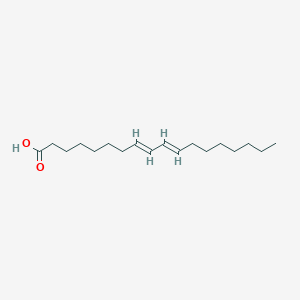
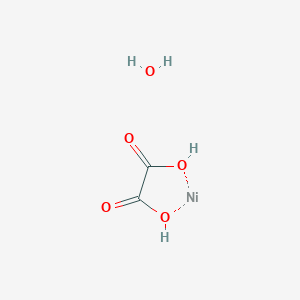
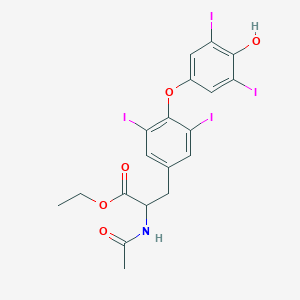
![N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12321552.png)


